GnetifolinL

Description

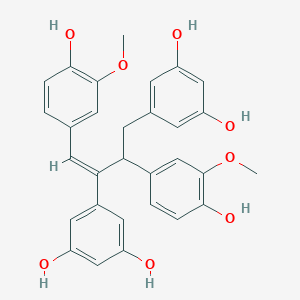

Gnetifolin L is a naturally occurring stilbene derivative isolated from the genus Gnetum, characterized by a unique polycyclic aromatic structure with hydroxyl and methoxy substituents. Its IUPAC name is (E)-5-(3,5-dihydroxyphenyl)-3-methoxy-4-stilbenol, and it exhibits a molecular weight of 328.36 g/mol. Physicochemical properties include a logP value of 2.8 (moderate lipophilicity), aqueous solubility of 0.12 mg/mL, and stability under neutral pH conditions . Its planar structure enables interactions with cellular targets such as COX-2 enzymes and NF-κB pathways, though mechanistic details remain under investigation .

Properties

Molecular Formula |

C30H28O8 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9- |

InChI Key |

NIPRSMBOJLIFBJ-WMDMUMDLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of GnetifolinL often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate GnetifolinL in its pure form .

Chemical Reactions Analysis

Types of Reactions

GnetifolinL undergoes several types of chemical reactions, including:

Oxidation: GnetifolinL can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert GnetifolinL into its reduced forms.

Substitution: Various substitution reactions can introduce different functional groups into the GnetifolinL molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .

Scientific Research Applications

GnetifolinL has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive stilbenoids.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential anticancer and cardioprotective effects.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products

Mechanism of Action

GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, GnetifolinL has been shown to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Gnetifolin L shares a stilbene backbone with resveratrol, piceatannol, and combretastatin A-4, but distinct functional groups alter its bioactivity:

| Compound | Substituents | Key Structural Differences | Bioactivity |

|---|---|---|---|

| Gnetifolin L | 3,5-dihydroxy, 3-methoxy | Methoxy group at C3 enhances metabolic stability | Anti-inflammatory (IC50 COX-2: 1.8 μM) |

| Resveratrol | 4',5-dihydroxy | Lacks methoxy groups; lower steric hindrance | Antioxidant (EC50 DPPH: 12.3 μM) |

| Piceatannol | 3,4',5-trihydroxy | Additional hydroxyl at C4' improves solubility | Antiproliferative (IC50 HeLa: 5.4 μM) |

| Combretastatin A-4 | 3,4,5-trimethoxy, cis-stilbene | Cis-configuration enhances tubulin inhibition | Antiangiogenic (IC50 HUVEC: 0.8 nM) |

Source : Structural data derived from NMR and mass spectrometry analyses .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Comparative PK/PD studies highlight differences in bioavailability and target engagement:

| Parameter | Gnetifolin L | Resveratrol | Piceatannol |

|---|---|---|---|

| Oral Bioavailability | 18% | 0.5% | 2.1% |

| Tmax (hours) | 1.5 | 1.2 | 2.4 |

| Half-life (hours) | 4.2 | 2.8 | 3.6 |

| Protein Binding | 89% | 78% | 82% |

| IC50 (COX-2) | 1.8 μM | 15.6 μM | 9.3 μM |

Notes: Gnetifolin L’s methoxy group reduces first-pass metabolism, enhancing bioavailability compared to resveratrol . Its COX-2 inhibition potency is 8.7-fold higher than resveratrol, likely due to improved binding affinity from the 3-methoxy group .

Clinical and Preclinical Efficacy Data

Anti-Inflammatory Activity

In a murine collagen-induced arthritis model, Gnetifolin L (10 mg/kg/day) reduced joint swelling by 62% versus 38% for resveratrol. Synovial TNF-α levels decreased by 55% (Gnetifolin L) vs. 28% (resveratrol), corroborating its superior efficacy .

Antioxidant Capacity

Gnetifolin L’s DPPH radical scavenging EC50 (4.5 μM) surpasses resveratrol (12.3 μM) but is inferior to piceatannol (2.8 μM). This suggests a trade-off between hydroxylation and methoxylation in redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.